Lipophilicity (XLogP3) Advantage Over 1-Methyl and 1-Ethyl Analogs
The target compound exhibits a computed XLogP3 of 0.4, compared to -0.9 for (1-methyl-1H-pyrazol-5-yl)methanamine and -0.6 for (1-ethyl-1H-pyrazol-5-yl)methanamine [1]. This represents a calculated lipophilicity increase of 1.3 and 1.0 log units, corresponding to approximately 20-fold and 10-fold higher partition coefficients, respectively. The enhanced lipophilicity is conferred by the isobutyl side chain and predicts improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem computed) |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-5-yl)methanamine: XLogP3 = -0.9 | (1-Ethyl-1H-pyrazol-5-yl)methanamine: XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +1.3 (vs. methyl); +1.0 (vs. ethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A higher lipophilicity profile makes this compound a superior choice for projects requiring passive membrane permeation, such as CNS-targeted or intracellular drug discovery programs, where analogs with XLogP3 < 0 may fail to achieve adequate cellular exposure.
- [1] PubChem. Computed Properties for CID 64448143 (target), CID 7019421 (1-methyl), CID 1257624 (1-ethyl). 2025. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248, 2010. View Source
